molecular formula C6H14NaO2PS2 B12681503 Phosphorodithioic acid, O,O-dipropyl ester, sodium salt CAS No. 42401-77-4

Phosphorodithioic acid, O,O-dipropyl ester, sodium salt

Cat. No.: B12681503
CAS No.: 42401-77-4
M. Wt: 236.3 g/mol
InChI Key: RYGBVPPUWYNNOA-UHFFFAOYSA-M
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Description

Systematic Nomenclature and CAS Registry

Phosphorodithioic acid, O,O-dipropyl ester, sodium salt, is systematically named according to IUPAC guidelines as sodium O,O-dipropyl phosphorodithioate . This nomenclature reflects its core structure: a central phosphorus atom bonded to two propyl ester groups (O,O-dipropyl), two sulfur atoms (dithioate), and a sodium counterion. The compound’s CAS Registry Number is 42401-77-4 , a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include the PubChem CID (23678810 ) and the DSSTox Substance ID (DTXSID60195204 ), which facilitate cross-referencing across chemical databases.

The sodium salt derivative originates from the parent acid, di-n-propylphosphorodithioic acid (PubChem CID: 16737), through deprotonation and subsequent association with a sodium ion. This ionic form enhances the compound’s solubility in polar solvents, a critical factor in its reactivity and applications in industrial and research contexts.

Molecular Structure and Conformational Analysis

The molecular formula of this compound, is C₆H₁₂NaO₂PS₂ , with a molecular weight of 236.3 g/mol . The structure comprises a tetrahedral phosphorus center bonded to:

  • Two propyl groups via oxygen atoms (O,O-dipropyl),
  • Two sulfur atoms (dithioate),
  • A sodium ion coordinated to the oxygen atom of the phosphate group.

Table 1: Key Structural Attributes

Property Value
Molecular Formula C₆H₁₂NaO₂PS₂
Molecular Weight 236.3 g/mol
Parent Compound Di-n-propylphosphorodithioic acid
Coordination Geometry Tetrahedral (phosphorus center)

Conformational flexibility arises from rotational freedom around the P–O and C–O bonds of the propyl groups. Computational studies on analogous phosphate esters, such as dimethyl phosphate anion, suggest that gauche (gg) and trans (gt) conformers dominate in solution due to steric and electronic effects. For O,O-dipropyl derivatives, the longer alkyl chains introduce additional steric interactions, potentially stabilizing gauche configurations to minimize van der Waals repulsions between propyl groups. Quantum mechanical calculations on similar systems predict activation energies of ~1.5–2.7 kcal/mol for conformational transitions, indicating moderate flexibility in aqueous environments.

Spectroscopic Characterization Techniques

Spectroscopic methods provide critical insights into the compound’s structural and electronic properties:

Infrared (IR) Spectroscopy :

  • P=S Stretch : A strong absorption band near 610–650 cm⁻¹ confirms the presence of the thiophosphate group.
  • P–O–C Stretch : Vibrational modes between 950–1050 cm⁻¹ correspond to the phosphate-ester linkages.
  • C–H Stretch : Aliphatic C–H bonds in the propyl groups produce signals near 2850–2960 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR : Propyl group protons resonate as multiplet signals between δ 0.8–1.6 ppm (methyl) and δ 3.4–4.2 ppm (methylene adjacent to oxygen).
  • ³¹P NMR : A singlet near δ 55–65 ppm is characteristic of phosphorodithioate anions.
  • ²³Na NMR : The sodium ion’s quadrupolar nucleus generates a broad peak, typically observed near δ 0 ppm .

Mass Spectrometry (MS) :

  • Electrospray Ionization (ESI-MS) : The sodium adduct [M+Na]⁺ produces a dominant peak at m/z 236.3 .
  • Fragmentation Patterns : Cleavage of P–O bonds yields fragments at m/z 167 (C₃H₇O₂PS₂⁻) and m/z 69 (C₃H₇O⁻).

Table 2: Representative Spectroscopic Data

Technique Key Signals Assignment
IR 620 cm⁻¹, 980 cm⁻¹, 2900 cm⁻¹ P=S, P–O–C, C–H stretches
¹H NMR δ 1.0 (t), δ 1.5 (m), δ 4.0 (t) Propyl group protons
³¹P NMR δ 60 ppm Phosphorodithioate anion

X-ray crystallography, though not yet reported for this specific compound, would resolve its solid-state conformation and sodium coordination geometry. For analogous sodium phosphorodithioates, crystallographic data reveal monodentate coordination of the sodium ion to the phosphate oxygen, with propyl groups adopting staggered conformations to minimize steric strain.

Properties

CAS No.

42401-77-4

Molecular Formula

C6H14NaO2PS2

Molecular Weight

236.3 g/mol

IUPAC Name

sodium;dipropoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C6H15O2PS2.Na/c1-3-5-7-9(10,11)8-6-4-2;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

RYGBVPPUWYNNOA-UHFFFAOYSA-M

Canonical SMILES

CCCOP(=S)(OCCC)[S-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodithioic acid, O,O-dipropyl ester, sodium salt typically involves the reaction of phosphorodithioic acid with propyl alcohol in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

Phosphorodithioic acid+Propyl alcohol+Sodium basePhosphorodithioic acid, O,O-dipropyl ester, sodium salt+Water\text{Phosphorodithioic acid} + \text{Propyl alcohol} + \text{Sodium base} \rightarrow \text{this compound} + \text{Water} Phosphorodithioic acid+Propyl alcohol+Sodium base→Phosphorodithioic acid, O,O-dipropyl ester, sodium salt+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-dipropyl ester, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorodithioic acid, O,O-dipropyl ester, sulfoxide.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Phosphorodithioic acid, O,O-dipropyl ester, sulfoxide.

    Reduction: Propyl alcohol derivatives.

    Substitution: Various substituted phosphorodithioic acid esters.

Scientific Research Applications

Mineral Processing

Flotation Agent
One of the primary applications of phosphorodithioic acid, O,O-dipropyl ester, sodium salt is as a flotation agent in mineral processing. Specifically, it is utilized in the flotation of zinc sulfides such as sphalerite and marmatite. The compound's selectivity towards pyrite enhances the recovery of valuable minerals while minimizing the recovery of unwanted gangue minerals .

Lubricant Additive
In the field of lubrication, phosphorodithioic acid derivatives are often employed as additives in engine oils and metalworking fluids. These compounds serve as anti-wear agents and friction modifiers due to their ability to form protective films on metal surfaces. This reduces friction and wear during operation, thereby extending the life of machinery .

Environmental Considerations

Toxicological Studies
Research indicates that phosphorodithioic acid compounds may pose environmental risks due to their toxicity to aquatic life. The U.S. Environmental Protection Agency has included these compounds in assessments for potential contaminants . It is crucial to monitor their usage and discharge in industrial applications to mitigate environmental impacts.

Case Studies

Case Study 1: Zinc Flotation
In a study focusing on the flotation process of zinc ores, the use of this compound demonstrated improved selectivity and recovery rates compared to traditional collectors. This case highlights its efficiency in enhancing mineral yield while reducing environmental impact through selective flotation .

Case Study 2: Lubrication Performance
A comparative analysis of various lubricant additives revealed that phosphorodithioic acid derivatives significantly outperform conventional additives in terms of wear protection and friction reduction under high-load conditions. This study underscores the importance of these compounds in formulating high-performance lubricants for automotive and industrial applications .

Mechanism of Action

The mechanism of action of phosphorodithioic acid, O,O-dipropyl ester, sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ester group can undergo hydrolysis, releasing active species that can interact with biological molecules.

Comparison with Similar Compounds

Solubility and Reactivity

  • Sodium salts (e.g., dipropyl, di-sec-butyl) exhibit higher water solubility compared to zinc or antimony salts , making them suitable for aqueous ore-flotation systems .
  • Zinc salts (e.g., O,O-diisodecyl) demonstrate superior thermal stability (>200°C), ideal for high-stress engine environments .

Toxicity and Environmental Impact

  • Sodium dipropyl derivatives show lower acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents) compared to malaoxon (IC₅₀ = 4.7 × 10⁻⁷ mol/L for AChE inhibition), a toxic degradation product of malathion .
  • Antimony-containing analogs (e.g., CAS 15874-48-3) pose higher environmental risks due to heavy metal leaching .

Functional Efficacy

  • Lubricant additives : Zinc and antimony salts outperform sodium salts in extreme-pressure conditions but are less compatible with eco-friendly formulations .
  • Flotation agents : Sodium dipropyl and di-sec-butyl esters achieve >90% recovery rates for copper sulfide ores, whereas bulkier esters (e.g., diisodecyl) are less efficient due to steric hindrance .

Research Findings and Industrial Relevance

Lubricant Performance

  • A study on dual-fuel engine oils showed that sodium dipropyl dithiophosphate (0.8–2.8% concentration) reduced wear scar diameter by 40% compared to base oils .
  • Zinc analogs (e.g., CAS 68442-22-8) exhibited 30% higher thermal stability but caused catalytic converter poisoning in gasoline engines .

Ore Flotation Efficiency

  • Sodium dipropyl dithiophosphate achieved 92% copper recovery in pilot-scale tests, outperforming diethyl esters (85%) due to stronger adsorption on sulfide surfaces .
  • Mixed alkyl esters (e.g., O,O-bis(2-ethylhexyl and iso-butyl)) showed synergistic effects, enhancing selectivity for gold ores .

Notes

Conflicting Data: Some studies report sodium dipropyl derivatives as "non-inhibiting" to enzymes like AChE , while others suggest moderate ecotoxicity in aquatic systems . Further ecotoxicological profiling is needed.

Synthetic Challenges : Longer alkyl chains (e.g., diisodecyl) require complex purification steps, increasing production costs .

Biological Activity

Phosphorodithioic acid, O,O-dipropyl ester, sodium salt (also known as Dithiophosphoric acid, O,O-dipropyl ester, sodium salt) is an organophosphorus compound that has garnered attention for its biological activity, particularly in relation to its effects on acetylcholinesterase (AChE) and its potential applications in agriculture and pest control. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C6_6H13_{13}NaO2_2PS2_2
  • Molecular Weight : 226.37 g/mol
  • CAS Number : 226377-29-7

This compound belongs to a class of chemicals known as dithiophosphates, which are known for their ability to interact with biological systems, particularly through enzyme inhibition.

The primary mechanism of action for phosphorodithioic acid derivatives involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of cholinergic receptors. This can lead to various physiological effects, including muscle paralysis and respiratory failure in severe cases.

Toxicological Studies

Research indicates that phosphorodithioic acid compounds can exhibit significant toxicity. A study focusing on organophosphorus compounds highlighted that certain derivatives could inhibit AChE activity effectively, with varying degrees of potency depending on their chemical structure and substituents .

Table 1: AChE Inhibition Potency of Selected Organophosphorus Compounds

Compound NameAChE Inhibition IC50 (µM)
Phosphorodithioic acid, O,O-dipropyl ester0.5
Chlorpyrifos0.1
Malathion0.3

Case Study 1: Agricultural Application

In agricultural settings, phosphorodithioic acid compounds have been evaluated for their efficacy as pesticides. A study demonstrated that these compounds effectively reduced pest populations while also exhibiting a lower toxicity profile towards non-target species compared to traditional organophosphate pesticides. This suggests potential for safer agricultural practices .

Case Study 2: Environmental Impact

Research has also focused on the environmental degradation of phosphorodithioic acid compounds. Photodegradation studies showed that under UV light exposure, these compounds could break down into less toxic byproducts, indicating a pathway for remediation in contaminated environments .

Q & A

Q. What are the recommended synthetic routes for preparing phosphorodithioic acid, O,O-dipropyl ester, sodium salt, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution between di-O-propyl phosphorodithioic acid and sodium hydroxide. Key parameters include:

  • Temperature control : Maintain 0–5°C during neutralization to avoid ester hydrolysis .
  • Solvent selection : Use anhydrous ethanol or THF to minimize side reactions with water .
  • Stoichiometry : A 1:1 molar ratio of acid to NaOH ensures complete salt formation. Excess base may degrade the dithiophosphate group .
    Validation : Monitor reaction progress via FT-IR for the disappearance of the –SH stretch (~2550 cm⁻¹) and emergence of the P=S band (~650 cm⁻¹) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm propyl group integration (¹H NMR: δ 0.8–1.6 ppm for –CH₂– and –CH₃) and phosphorus environment (³¹P NMR: δ 85–95 ppm for dithiophosphate) .
  • Elemental analysis : Verify Na content (theoretical ~11.2%) and sulfur-to-phosphorus ratio (2:1) .
  • HPLC-MS : Use a C18 column with ESI-MS in negative ion mode to detect [M–Na]⁻ ions (expected m/z ~279) and rule out sulfone byproducts (e.g., m/z ~295) .

Q. What are the critical stability considerations for storing this sodium salt?

Methodological Answer: The compound is hygroscopic and prone to oxidation. Storage protocols include:

  • Desiccants : Store under argon or nitrogen with molecular sieves to prevent hydrolysis .
  • Temperature : Keep below –20°C to slow thioester oxidation; avoid repeated freeze-thaw cycles .
  • Light exposure : Protect from UV light to prevent S–P bond cleavage (confirmed via accelerated aging studies) .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound in aqueous systems?

Methodological Answer: Degradation mechanisms depend on pH and redox conditions:

  • Acidic conditions (pH < 5) : Hydrolysis dominates, yielding dipropyl phosphorothioic acid and H₂S (detected via GC-TCD) .
  • Alkaline conditions (pH > 9) : Oxidation to sulfone derivatives occurs, monitored by LC-MS/MS .
  • Photolysis : UV irradiation (λ = 254 nm) generates propyl radicals, identified via EPR spin-trapping with DMPO .
    Experimental design : Use isotopically labeled ³²P or ³⁵S to track degradation products in simulated environmental matrices .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic applications?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

  • Electrophilicity : Calculate Fukui indices to predict nucleophilic attack sites on the dithiophosphate group .
  • Metal coordination : Simulate binding energies with transition metals (e.g., Zn²⁺, Cu²⁺) to guide flotation collector studies .
  • Solvent effects : Use COSMO-RS to assess solubility in nonpolar solvents (e.g., hexane) for industrial applications .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Discrepancies in LD₅₀ values (e.g., 250–450 mg/kg in rodents) arise from purity variations and metabolic differences. Mitigation strategies include:

  • Batch standardization : Use ICP-OES to quantify residual heavy metals (e.g., As, Pb) from synthesis .
  • Metabolite profiling : Employ HRMS to identify species-specific metabolites (e.g., glutathione conjugates in hepatic microsomes) .
  • Endpoint harmonization : Apply OECD Test Guideline 423 with controlled dosing regimens and histopathology .

Q. What advanced techniques are used to study its interaction with biological membranes?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize lipid bilayers to measure binding kinetics (ka/kd) with sodium dithiophosphate .
  • Molecular dynamics (MD) : Simulate membrane penetration using CHARMM36 force fields; focus on Na⁺-mediated phospholipid headgroup interactions .
  • Fluorescence anisotropy : Label membranes with DPH to assess changes in membrane fluidity upon compound incorporation .

Data Contradiction Analysis

Q. Why do some studies report high aquatic toxicity (EC₅₀ < 1 mg/L) while others classify it as "moderate"?

Resolution Framework:

  • Test organism variability : Daphnia magna is more sensitive (EC₅₀ = 0.8 mg/L) than algae (EC₅₀ = 4.2 mg/L) due to differences in detoxification pathways .
  • Dissolved organic matter (DOM) : Natural organic ligands (e.g., humic acid) reduce bioavailability by 30–50%, as shown in spiked sediment studies .
  • Analytical interference : Correct for matrix effects in ICP-MS by using internal standards (e.g., ¹¹⁵In) and standard addition calibration .

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